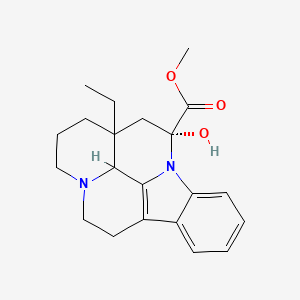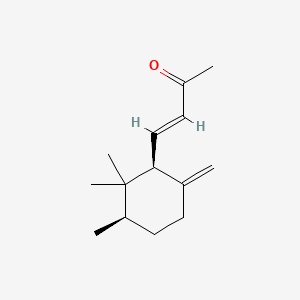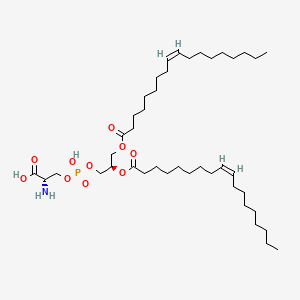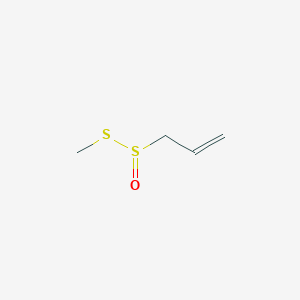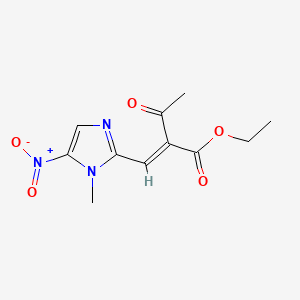
Propenidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propenidazole is a member of imidazoles and a C-nitro compound.
Aplicaciones Científicas De Investigación
Antifungal Agents in Critically Ill Patients
Propenidazole derivatives like fluconazole and ketoconazole have been studied extensively in critically ill patients, showing a reduction in all-cause mortality and invasive fungal infections. These studies suggest the effectiveness of such agents in reducing the incidence of fungal infections in non-neutropenic critically ill adult patients (Playford et al., 2006).
Breakthrough Invasive Fungal Disease
In the context of posaconazole prophylaxis, another derivative, research has shown that breakthrough invasive fungal diseases are rare but associated with poor outcomes. This highlights the importance of drug plasma concentrations in preventing fungal diseases (Lerolle et al., 2014).
Management of Invasive Candidiasis
Fluconazole, a propenidazole derivative, has been a major drug for antifungal prophylaxis in transplantation, intensive care, and neutropenic patients. It's effective in treating mucosal and invasive candidiasis, but resistance in certain Candida species is a concern (Charlier et al., 2006).
Antitumor Applications
Girodazole, a propenidazole derivative, has shown potential as an experimental antitumor compound. It inhibits protein synthesis, particularly impacting the protein synthesis termination step (Colson et al., 1992).
Cancer Therapy with Benzimidazole Antihelminthics
Certain benzimidazole antihelminthics, a class related to propenidazole, have shown promising anticancer properties, particularly as microtubule disrupting and anti-angiogenic agents. They have the potential for use in cancer therapy and have been part of preclinical and clinical studies (Nath et al., 2020).
Fungal Infections in Bone Marrow Transplant Patients
Fluconazole has been evaluated for its effectiveness in preventing fungal infections in neutropenic bone marrow transplant patients. It shows a lower rate of proven systemic fungal infections compared to other treatments, although the risk of resistant fungal species remains (Morgenstern et al., 1999).
Effect of Antitubulin Drugs on Meiosis
Nocodazole, a benzimidazole related to propenidazole, has been used to study the steps of meiosis in Tetrahymena by interfering with microtubule assembly. This research contributes to understanding the role of antitubulin drugs in cellular processes (Kaczanowski et al., 1985).
Role in Acne Inflammation
Metronidazole, another derivative, has been studied for its role in acne inflammation, particularly in inhibiting reactive oxygen species generated by neutrophils. This suggests its potential application in acne treatment (Akamatsu & Horio, 1998).
Prophylaxis of Candida Infections
Studies have shown that azoles like fluconazole can reduce rates of candidemia and mortality attributable to Candida infection in ICU patients. This research supports their use for prophylaxis in high-risk groups (Cruciani et al., 2005).
Propiedades
Número CAS |
76448-31-2 |
|---|---|
Nombre del producto |
Propenidazole |
Fórmula molecular |
C11H13N3O5 |
Peso molecular |
267.24 g/mol |
Nombre IUPAC |
ethyl (2E)-2-[(1-methyl-5-nitroimidazol-2-yl)methylidene]-3-oxobutanoate |
InChI |
InChI=1S/C11H13N3O5/c1-4-19-11(16)8(7(2)15)5-9-12-6-10(13(9)3)14(17)18/h5-6H,4H2,1-3H3/b8-5+ |
Clave InChI |
GCHKUUOPYMFGEY-VMPITWQZSA-N |
SMILES isomérico |
CCOC(=O)/C(=C/C1=NC=C(N1C)[N+](=O)[O-])/C(=O)C |
SMILES |
CCOC(=O)C(=CC1=NC=C(N1C)[N+](=O)[O-])C(=O)C |
SMILES canónico |
CCOC(=O)C(=CC1=NC=C(N1C)[N+](=O)[O-])C(=O)C |
Otros números CAS |
76448-31-2 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



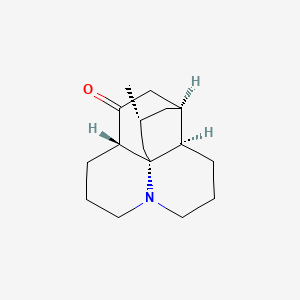
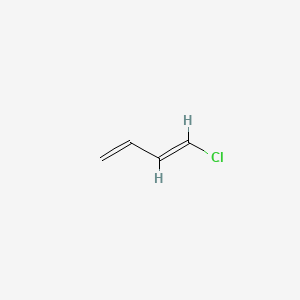
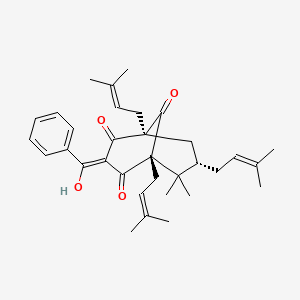
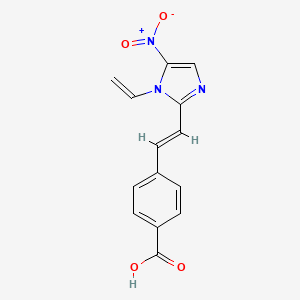
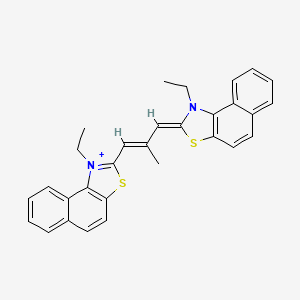
![Methyl 11-acetyloxy-12-ethyl-4-[(Z)-1-(16-ethyl-16-hydroxy-3,13-diazatetracyclo[11.2.2.02,10.04,9]heptadeca-2(10),4,6,8-tetraen-15-yl)-3-methoxy-3-oxoprop-1-en-2-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,13-tetraene-10-carboxylate](/img/structure/B1235819.png)
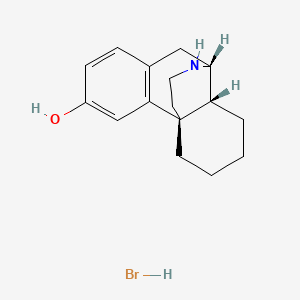
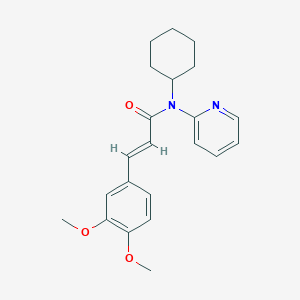
![1,3-dimethyl-6-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1235827.png)

